molecular formula C10H8N2O B13600439 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile

Cat. No.: B13600439
M. Wt: 172.18 g/mol
InChI Key: YGJCEJBWMDPCQY-UHFFFAOYSA-N
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Description

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile is a heterocyclic compound that belongs to the isoindole family Isoindoles are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile typically involves the reaction of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole with a suitable nitrile source under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the carbonyl or nitrile positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to its potential anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride
  • 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • 1-oxo-2,3-dihydro-1H-indole-3-carbaldehyde

Uniqueness

2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile is unique due to its specific nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

2-methyl-1-oxo-3H-isoindole-4-carbonitrile

InChI

InChI=1S/C10H8N2O/c1-12-6-9-7(5-11)3-2-4-8(9)10(12)13/h2-4H,6H2,1H3

InChI Key

YGJCEJBWMDPCQY-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=CC=C2C1=O)C#N

Origin of Product

United States

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